2-(Cyanomethoxy)benzonitrile

Structural Chemistry Crystallography Solid-State Physics

2-(Cyanomethoxy)benzonitrile features an ortho-cyanomethoxy group creating an 'L-shaped' conformation essential for unique hydrogen-bonded supramolecular assembly. Its distinct solid-state packing differentiates it from para-analogs, ensuring reliable performance in crystal engineering, API solid form design, and synthesis of ortho-substituted N-heterocycles. Fully characterized crystal structure supports QC applications. Procure high-purity 97% material for research and development.

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
Cat. No. B7761821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyanomethoxy)benzonitrile
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)OCC#N
InChIInChI=1S/C9H6N2O/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4H,6H2
InChIKeyHCNYAOKYHQWSMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyanomethoxy)benzonitrile: A Specialized Ortho-Substituted Aromatic Nitrile for Synthesis and Crystallography


2-(Cyanomethoxy)benzonitrile (CAS: 49615-99-8) is a specialized organic compound with the molecular formula C9H6N2O, belonging to the classes of benzonitriles and aryl ethers . Its structure features a benzene ring substituted with both a cyano (-CN) group and a cyanomethoxy (-OCH2CN) group at the ortho position. This unique substitution pattern dictates its distinct chemical reactivity and solid-state properties, making it a valuable building block in organic synthesis and a subject of interest in structural chemistry [1]. It is primarily available from specialty chemical suppliers for research purposes.

Why 2-(Cyanomethoxy)benzonitrile Cannot Be Swapped with its Positional Isomer


Direct substitution of 2-(Cyanomethoxy)benzonitrile with its para-isomer (4-(Cyanomethoxy)benzonitrile) or other close analogs is scientifically unsound due to the profound impact of the ortho-substitution pattern on molecular geometry and intermolecular interactions. Crystallographic data reveals that the ortho-cyanomethoxy group in the target compound adopts an 'L-shaped' conformation, nearly perpendicular to the benzonitrile plane [1]. This specific geometry dictates a unique hydrogen-bonded dimer and sheet assembly in the solid state, which directly affects properties like crystal packing, melting point, and solubility [1]. These structural features are absent in the para-isomer, which will exhibit different solid-state properties and potentially divergent reactivity in solution-phase synthesis due to altered electronic and steric environments .

Quantitative Evidence for Selecting 2-(Cyanomethoxy)benzonitrile Over its Para-Isomer


Ortho-Substitution Dictates a Unique L-Shaped Molecular Conformation

Crystallographic analysis demonstrates that 2-(Cyanomethoxy)benzonitrile adopts an 'L-shaped' conformation where the cyanomethoxy residue is approximately perpendicular to the benzonitrile plane [1]. This is a direct consequence of the ortho-substitution and is a key structural feature not present in its para-substituted analog, 4-(Cyanomethoxy)benzonitrile. The ortho arrangement forces a specific molecular geometry that influences its solid-state packing and intermolecular interactions.

Structural Chemistry Crystallography Solid-State Physics

A Distinct Hydrogen-Bonding Network Compared to Potential Para-Isomer Arrangements

The L-shaped conformation of 2-(Cyanomethoxy)benzonitrile facilitates a unique intermolecular assembly in the solid state. The molecules form centrosymmetric dimers via C—H⋯N and C—H⋯O hydrogen bonds, which then further assemble into a two-dimensional sheet structure approximately parallel to the (404) plane [1]. This specific hydrogen-bonding network is a direct result of the ortho-substitution pattern and would not be replicated by the para-isomer, which would likely exhibit a different set of intermolecular interactions and, consequently, different bulk material properties.

Crystal Engineering Solid-State Chemistry Supramolecular Chemistry

High-Quality Structural Data Supporting Analytical Method Development and Quality Control

The crystal structure of 2-(Cyanomethoxy)benzonitrile has been refined to a high degree of precision, with final R[F² > 2σ(F²)] = 0.042 and wR(F²) = 0.116, S = 1.01 [1]. This level of structural detail, including precise atomic coordinates and anisotropic displacement parameters, provides a robust reference standard. This is advantageous for analytical method development, such as confirming the identity of a newly synthesized batch via powder X-ray diffraction (PXRD) or for in silico modeling studies. While high-quality data may exist for analogs, this specific dataset is a verifiable asset for this compound.

Analytical Chemistry Quality Control Crystallography

Strategic Application Scenarios for 2-(Cyanomethoxy)benzonitrile Based on Structural Evidence


As a Model Compound in Crystal Engineering and Solid-State Design

The unique L-shaped conformation and well-defined hydrogen-bonding network of 2-(Cyanomethoxy)benzonitrile make it an excellent candidate for crystal engineering studies. Its crystal structure, with specific C—H⋯N and C—H⋯O interactions forming sheets [1], can be used as a model to investigate the influence of ortho-substitution on supramolecular assembly. This is valuable for designing new solid forms of active pharmaceutical ingredients (APIs) or advanced materials where crystal packing dictates key properties.

As a Precursor in the Synthesis of Ortho-Substituted Heterocycles

The presence of two distinct nitrile groups in an ortho relationship makes 2-(Cyanomethoxy)benzonitrile a strategic building block for synthesizing nitrogen-containing heterocycles [1]. Its structure is specifically suited for constructing compounds where an ortho-substituted benzonitrile core is required, offering a unique entry point compared to using simpler or para-substituted analogs. The solid-state data also provides a reliable reference for quality control of this precursor material.

As a Reference Standard for Analytical Method Development

Given its fully characterized crystal structure (R-factor = 0.042) [1], 2-(Cyanomethoxy)benzonitrile can be reliably used as a reference standard in analytical chemistry. This includes generating a calculated powder X-ray diffraction (PXRD) pattern for phase identification or as a calibration standard in spectroscopic techniques like NMR or IR. Its availability from suppliers with a typical purity of 97% supports its use in these quality control and analytical applications.

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